molecular formula C10H18ClNO3 B2743171 Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride CAS No. 2309475-30-5

Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride

Cat. No.: B2743171
CAS No.: 2309475-30-5
M. Wt: 235.71
InChI Key: GHDQKUDUQSBMDS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-14-10(13)6-2-7-4-11-5-8(3-6)9(7)12;/h6-9,11-12H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDQKUDUQSBMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CNCC(C1)C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride involves several steps. One common synthetic route includes the reaction of a bicyclic precursor with methanol in the presence of a catalyst to form the ester group. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate; hydrochloride has the molecular formula C10H17NO3C_{10}H_{17}NO_3 and a molecular weight of approximately 199.25 g/mol. The compound features a bicyclic structure that is characteristic of various alkaloids, which often exhibit biological activity due to their ability to interact with neurotransmitter systems.

Pharmacological Applications

2.1 Opioid Receptor Interactions

Recent studies have indicated that compounds similar to methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate demonstrate selective interactions with opioid receptors, particularly the mu-opioid receptor (MOR). These interactions can lead to analgesic effects without the high potential for addiction associated with traditional opioids .

Case Study: Biased Agonism
A study published in MDPI highlighted the synthesis of derivatives of this compound that act as biased agonists for MOR, showing promise in pain management while minimizing side effects typically associated with opioid therapies .

2.2 Neuropharmacological Research

The compound has been utilized in neuropharmacological studies to explore its effects on neurotransmitter systems beyond opioids, including dopamine and serotonin pathways. This research is crucial for understanding potential therapeutic applications in treating mood disorders and addiction .

Synthesis and Structural Modifications

3.1 Synthetic Pathways

The synthesis of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate involves several key steps, including the formation of the bicyclic core through cyclization reactions, followed by functionalization to introduce hydroxyl and carboxyl groups. Detailed synthetic routes have been documented in various chemical literature, showcasing efficient methodologies for producing this compound and its analogs .

Table 1: Synthetic Routes Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationAcids/BasesFormation of bicyclic core
2FunctionalizationAlcohols/AcidsIntroduction of hydroxyl/carboxyl groups
3Hydrochloride Salt FormationHClFormation of hydrochloride salt

Toxicology and Safety Profile

Safety assessments are crucial for any compound intended for therapeutic use. Preliminary toxicological studies indicate that methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate exhibits a favorable safety profile at therapeutic doses, although further studies are warranted to fully establish its safety in clinical settings .

Mechanism of Action

The mechanism of action of Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₃
  • Molecular Weight : 221.68 g/mol
  • CAS Number : 1524708-14-2 (for its structural analogue without the hydroxy group; see ) .

Key Features :

  • The bicyclo[3.3.1]nonane core contains a nitrogen atom (3-aza) and a hydroxyl group at position 7.
  • A methyl ester at position 7 enhances solubility and reactivity for further derivatization .
  • Available as a hydrochloride salt, improving stability and crystallinity .

Comparison with Structural Analogues

Core Heteroatom Variations

Compound Name Heteroatoms in Core Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride 3-aza C₉H₁₆ClNO₃ 221.68 Hydroxy group at position 9
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride 3-oxa, 9-aza C₉H₁₆ClNO₃ 221.68 Oxygen replaces nitrogen at position 3; lacks hydroxy group
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 3-oxa, 9-aza C₁₆H₂₀ClNO₃ 309.79 Benzyl substituent at position 9; carboxylic acid instead of ester
(1R,5S,9r)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride 3-thia, 7-aza C₁₆H₂₀ClNO₂S 325.85 Sulfur replaces oxygen/nitrogen; benzyl group at position 7

Impact of Heteroatoms :

  • 3-Aza vs.
  • 3-Thia : Sulfur (thia) enhances lipophilicity and metabolic stability but may reduce solubility .

Substituent Variations

Compound Name Substituents Functional Groups Applications
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride -OH at C9, -COOCH₃ at C7 Hydroxy, methyl ester Drug discovery intermediates
Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate -OCH₃ at C9, aryl group at C9 Methoxy, ethyl ester, aromatic Potential CNS-targeted agents
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate -BOC at C9, -COOCH₃ at C7 Protected amine, dual ester Synthetic intermediate for peptide coupling

Functional Group Effects :

  • Methoxy (-OCH₃) : Enhances lipophilicity and bioavailability but may reduce metabolic stability .
  • BOC Protection : Stabilizes amines during synthesis, enabling selective reactions .

Physicochemical Properties

Property Methyl 9-hydroxy-3-aza (Target) Methyl 3-oxa-9-aza 9-Benzyl-3-oxa-9-aza
Solubility Moderate (HCl salt enhances) High (polar ester) Low (bulky benzyl group)
Melting Point Not reported Not reported Not reported
Storage Room temperature Room temperature Refrigerated

Analytical Data :

  • IR/NMR: For analogues like methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (), IR peaks at 3360 cm⁻¹ (N-H) and 1740 cm⁻¹ (C=O) confirm functional groups .

Biological Activity

Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate; hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Molecular Formula : C₉H₁₅ClN₁O₃
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 1896603-76-1

The compound belongs to the bicyclic class of compounds, which are known for their complex structures and varied biological activities.

Research indicates that compounds similar to methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the Class Ia PI3K-a and -β isoforms. This inhibition plays a crucial role in regulating various cellular processes, including proliferation and survival, making it a candidate for anti-tumor therapies .

Table 1: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
Anti-tumorInhibition of Class I PI3K enzymes
Anti-inflammatoryModulation of immune responses
Neuroprotective effectsInteraction with neurotransmitter systems

1. Cancer Treatment

The anti-tumor properties of the compound suggest its potential use in cancer therapy, particularly in targeting specific isoforms of PI3K that are often dysregulated in various cancers. Studies have shown that selective inhibition can lead to reduced tumor growth and improved patient outcomes in preclinical models .

2. Inflammatory Diseases

The anti-inflammatory effects observed in related compounds indicate that methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate may also be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease by modulating immune responses and reducing inflammation .

3. Neurological Disorders

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects that could be harnessed for treating neurodegenerative diseases .

Case Studies

Case Study 1: Anti-Cancer Efficacy
In a study examining the efficacy of various PI3K inhibitors, methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane derivatives demonstrated significant tumor suppression in xenograft models of breast cancer. The study indicated a dose-dependent response, highlighting the importance of optimizing dosage for clinical applications .

Case Study 2: Inflammatory Response Modulation
A clinical trial focusing on the anti-inflammatory properties of related compounds showed promising results in reducing symptoms associated with rheumatoid arthritis. Patients receiving treatment exhibited decreased levels of inflammatory markers and improved joint function compared to controls .

Q & A

Basic: What synthetic methodologies are recommended for preparing derivatives of 3-azabicyclo[3.3.1]nonane scaffolds?

The synthesis of bicyclic azabicyclo derivatives often employs Mannich-type reactions or ketone-based cyclization strategies. For example, 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one was synthesized via a Mannich reaction starting from 4-thianone, followed by Wolff-Kishner reduction to yield the corresponding amine hydroperchlorate . Key steps include:

  • Ketone Cyclization : Use of 4-thianone as a precursor to form the bicyclic core.
  • Reductive Amination : Wolff-Kishner reduction under anhydrous conditions to generate the amine derivative.
  • Salt Formation : Isolation as hydroperchlorate salts for stability .
    Recommendation : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products in multi-step syntheses.

Advanced: How does conformational analysis via X-ray diffraction inform reactivity in 3-azabicyclo[3.3.1]nonane derivatives?

X-ray crystallography reveals distinct conformers (chair-boat vs. chair-chair) that influence reactivity. For instance:

  • Chair-Boat Conformers : Observed in 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one, where the sulfur atom resides in the "boat" portion, potentially sterically hindering nucleophilic attacks .
  • Chair-Chair Conformers : Found in hydroperchlorate salts, which exhibit enhanced stability and planar geometry favorable for ionic interactions in biological systems .
    Methodological Insight : Pair X-ray data with computational modeling (e.g., DFT) to predict regioselectivity in functionalization reactions .

Basic: What spectroscopic techniques are critical for characterizing methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride?

A multi-technique approach is essential:

  • NMR : Use 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm bicyclic structure and substituent positions. For example, 77Se^{77}Se NMR was critical in verifying selena-analogues .
  • IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to validate ester and alcohol functionalities.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
    Note : For hydrochloride salts, conduct elemental analysis to verify Cl^- content .

Advanced: How can researchers reconcile contradictory antiarrhythmic efficacy data between 3-azabicyclo derivatives and standard therapeutics like lidocaine?

In canine models of induced ventricular tachycardia, 7-benzyl-3-selena-7-azabicyclo derivatives abolished arrhythmias at 3–6 mg/kg, whereas lidocaine only slowed tachycardia without suppressing inducibility . Contradictions arise from:

  • Mechanistic Differences : Azabicyclo compounds may modulate ion channels (e.g., Na+^+/K+^+) more selectively than lidocaine’s broad sodium channel blockade.
  • Pharmacodynamic Effects : Azabicyclo derivatives induce a 10–20% increase in mean blood pressure, unlike lidocaine, which has neutral or hypotensive effects .
    Experimental Design : Use in vivo electrophysiological recordings paired with in vitro patch-clamp assays to isolate target mechanisms.

Basic: What storage and handling protocols are recommended for azabicyclo hydrochloride salts?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
  • Handling : Use inert atmosphere (N2_2/Ar) gloveboxes for moisture-sensitive reactions.
  • Safety : Hydrochloride salts may release HCl vapors under heat; ensure fume hood use and PPE (gloves, goggles) .

Advanced: What structural modifications enhance the biological activity of 3-azabicyclo[3.3.1]nonane derivatives?

Key modifications include:

  • Heteroatom Substitution : Replacing oxygen with sulfur or selenium alters electron density and bioavailability. Selenium analogues show superior antiarrhythmic activity due to enhanced redox modulation .
  • N-Substituents : Benzyl or tert-butyl groups at the 7-position improve lipophilicity and blood-brain barrier penetration .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate) enhance stability over free acids .
    Screening Strategy : Use SAR (structure-activity relationship) studies with iterative X-ray and docking simulations to prioritize candidates.

Basic: How should researchers address low yields in the synthesis of 7-carboxylate esters?

Common issues and solutions:

  • Steric Hindrance : Use bulky protecting groups (e.g., tert-butyl) to direct regioselectivity during esterification .
  • Byproduct Formation : Employ gradient chromatography (silica gel, 20–40% EtOAc/hexane) to separate esters from diastereomers .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) can accelerate hydrogenation steps in bicyclic systems .

Advanced: What in vivo models are suitable for evaluating the antiarrhythmic potential of this compound?

  • Canine Myocardial Infarction Model : Ligation of the left anterior descending coronary artery induces sustained ventricular tachycardia, mimicking human arrhythmias. Administer test compounds intravenously and monitor via ECG for suppression of abnormal rhythms .
  • Dosage Optimization : Start at 1 mg/kg and escalate to 6 mg/kg to assess dose-dependent efficacy and hemodynamic effects (e.g., blood pressure changes) .

Basic: How can researchers validate the purity of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
  • Melting Point Analysis : Compare observed values to literature data (e.g., 2291-59-0: 265.78 g/mol) .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: What computational tools predict the metabolic stability of azabicyclo derivatives?

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates permeability, CYP450 metabolism, and half-life.
  • Docking Studies : Map interactions with cardiac ion channels (e.g., hERG) to predict arrhythmogenic risk .
    Validation : Cross-reference computational results with in vitro microsomal assays (e.g., human liver microsomes) .

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